Product packaging for Fallacinol(Cat. No.:CAS No. 569-05-1)

Fallacinol

Cat. No.: B1231702
CAS No.: 569-05-1
M. Wt: 300.26 g/mol
InChI Key: WJXSYUJKJSOJOG-UHFFFAOYSA-N
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Description

Historical Context and Nomenclature Evolution

The history of fallacinol is intertwined with the study of lichen pigments.

1936: Japanese chemists Mitizo Asano and Sinobu Fuziwara first isolated a pigment from the lichen Oxneria fallax (formerly Xanthoria fallax), which they named "fallacin". wikipedia.orgwikipedia.org

1949: T. R. Seshadri and S. Subramanian, Indian chemists, isolated an orange substance from the lichen Teloschistes flavicans. They named it "teloschistin". wikipedia.orgwikipedia.org

1956: Researcher Takao Murakami re-examined the crude "fallacin" pigment. He discovered it was a mixture of two distinct compounds, which he designated fallacin-A and fallacin-B. wikipedia.orgwikipedia.org

Nomenclature Clarification: Murakami identified fallacin-A as an aldehyde and named it fallacinal (B1257416) . He named fallacin-B, an alcohol, This compound . wikipedia.orgwikipedia.org It was later confirmed that this compound was structurally identical to the compound Seshadri and Subramanian had named teloschistin. wikipedia.org Due to this historical overlap, this compound is also known in scientific literature as teloschistin. wikipedia.orgwikipedia.org

The IUPAC name for this compound is 1,8-dihydroxy-3-(hydroxymethyl)-6-methoxyanthracene-9,10-dione. wikipedia.org

Table 1: Chemical Properties of this compound

PropertyDataReference
IUPAC Name 1,8-Dihydroxy-3-(hydroxymethyl)-6-methoxyanthracene-9,10-dione wikipedia.org
Synonym Teloschistin wikipedia.org
CAS Number 569-05-1 wikipedia.org
Chemical Formula C₁₆H₁₂O₆ wikipedia.org
Molar Mass 300.266 g·mol⁻¹ wikipedia.org
Appearance Orange needles wikipedia.org
Melting Point 244–246 °C (471–475 °F) wikipedia.org
Solubility Soluble in DMSO, Acetone (B3395972), Chloroform, Dichloromethane, Ethyl Acetate (B1210297) biocrick.comchemfaces.com

Scope of Academic Inquiry into this compound

Academic research on this compound is multifaceted, covering its natural sources, biosynthesis, chemical synthesis, and biological potential.

Occurrence and Biosynthesis: this compound is a secondary metabolite found in numerous species of the Teloschistaceae lichen family, including those in the genera Caloplaca, Teloschistes, and Xanthoria. wikipedia.orgnih.gov It has also been isolated from plants like Senna didymobotrya and Reynoutria japonica, and from various fungi, such as Dermocybe mushrooms, the marine sponge-associated fungus Talaromyces stipitatus, and Aspergillus cristatus. wikipedia.orgnih.govnih.gov

In 1970, Johan Santesson proposed a biogenetic pathway for anthraquinones in Caloplaca. According to this proposed scheme, emodin (B1671224) is methylated to produce parietin, which then undergoes a series of three successive oxidations to form this compound, followed by fallacinal, and finally parietinic acid. wikipedia.orgwikipedia.org

Chemical Synthesis and Reactions: Researchers have developed methods for the chemical synthesis of this compound. One route uses the related lichen compound parietin as a starting intermediate, highlighting a potential biogenetic link. wikipedia.org An alternative synthesis was proposed in 1984 utilizing Diels–Alder reactions. wikipedia.orgacs.org The structure of this compound was conclusively established through a series of chemical reactions, including demethylation, reduction, and oxidation, which helped determine the precise position of its methoxyl group. wikipedia.org

Biological Activity Research: A significant area of inquiry focuses on the biological activities of this compound. Laboratory studies have demonstrated its antifungal and antibacterial properties. wikipedia.orgtandfonline.com For instance, it has shown notable activity against the fungus Trichoderma harzianum and the bacteria Staphylococcus aureus and Bacillus subtilis. tandfonline.com Research has also explored its antioxidant activity. chemfaces.com In a study investigating potential COVID-19 therapeutics, this compound exhibited a high binding energy to the SARS-CoV-2 spike protein in computational models. wikipedia.org Another study on the anti-obesity activity of several anthraquinones found that while the structurally similar compounds questinol (B161767) and citreorosein (B13863) had significant effects, this compound did not. frontiersin.org

Table 2: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)

Target OrganismTypeMIC (μg/ml)Reference
Trichoderma harzianumFungus10 tandfonline.com
Staphylococcus aureusGram-positive Bacteria20 tandfonline.com
Bacillus subtilisGram-positive Bacteria40 tandfonline.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12O6 B1231702 Fallacinol CAS No. 569-05-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,8-dihydroxy-3-(hydroxymethyl)-6-methoxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O6/c1-22-8-4-10-14(12(19)5-8)16(21)13-9(15(10)20)2-7(6-17)3-11(13)18/h2-5,17-19H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJXSYUJKJSOJOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80205430
Record name Fallacinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80205430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

569-05-1
Record name Fallacinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=569-05-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fallacinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000569051
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fallacinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80205430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Occurrence and Ecological Distribution

Lichen-Associated Fungi as Primary Sources

The most significant sources of Fallacinol are lichen-forming fungi, particularly within the family Teloschistaceae. wikipedia.orgwikipedia.org This family is noted for its vibrant orange and yellow hues, which are a result of anthraquinone (B42736) pigments like this compound. wikipedia.org These compounds are synthesized by the fungal partner (the mycobiont) in the lichen symbiosis. researchgate.net

This compound has been historically and repeatedly isolated from lichens in the genera Caloplaca, Teloschistes, and Xanthoria. wikipedia.orgwikipedia.org Modern taxonomy has since divided these into smaller, more distinct genera, but the frequent occurrence of this compound within this broader group remains a key characteristic. wikipedia.org

Initial discovery and isolation efforts identified this compound, first named fallacin-B, in the lichen Oxneria fallax (formerly Xanthoria fallax). wikipedia.orgwikipedia.org It was also isolated from the Indian lichen Teloschistes flavicans, where it was named teloschistin before its structural identity with this compound was confirmed. wikipedia.org

Subsequent research has identified this compound in a variety of other species. For instance, it is produced alongside related compounds by Caloplaca lactea, C. citrina, and C. schaereri. nih.gov It is also found in several species of the genus Xanthoria, including X. elegans and X. policarpa. nih.govresearchgate.net

Table 1: Lichen Genera and Species Containing this compound

GenusSpeciesReference
CaloplacaC. citrina nih.gov
C. lactea nih.gov
C. schaereri nih.gov
C. spitsbergensis encyclopedia.pub
C. ehrenbergii encyclopedia.pub
OxneriaO. fallax wikipedia.org
TeloschistesT. flavicans wikipedia.org
XanthoriaX. elegans nih.govresearchgate.net
X. fallax nih.govresearchgate.net
X. policarpa nih.govresearchgate.net

The production of this compound and other anthraquinones is integral to the lichen's survival strategy. Lichens are a symbiotic association between a fungus and a photosynthetic partner, the photobiont, which is typically a green alga or cyanobacteria. britishlichensociety.org.ukresearchgate.net The fungus provides the structure and protection, while the photobiont produces nutrients via photosynthesis. vigienature-ecole.fr

Anthraquinone pigments, located in the outer cortex of the lichen thallus, function as a light screen, protecting the photobiont from excessive solar radiation, particularly UV light. wikipedia.orgwikipedia.org This protective mechanism is believed to have been a crucial adaptation that allowed the Teloschistaceae family to expand into sunny and arid environments. wikipedia.org

This compound is part of a chemosyndrome, a set of biosynthetically related compounds. wikipedia.org It is proposed that emodin (B1671224) is methylated to form parietin, which then undergoes successive oxidations to yield this compound, followed by fallacinal (B1257416), and finally parietinic acid. wikipedia.orgwikipedia.org There is some conflicting evidence regarding the necessity of the complete symbiosis for production; one study noted that the isolated fungal partner of Xanthoria fallax did not produce this compound, while another reported its production by the isolated mycobiont. wikipedia.orgresearchgate.net This suggests the interaction between the fungus and alga may regulate the synthesis of these protective compounds. wikipedia.org

Plant Sources

While predominantly found in lichens, this compound has also been identified in a small number of vascular plants.

The compound has been isolated from the leaves of Senna didymobotrya, a shrub native to eastern and central Africa. wikipedia.orgajol.info It has also been reported in Reynoutria japonica, commonly known as Japanese knotweed. wikipedia.org

Table 2: Documented Plant Sources of this compound

Plant SpeciesCommon NameFamilyReference
Senna didymobotryaPopcorn CassiaFabaceae wikipedia.orgajol.info
Reynoutria japonicaJapanese KnotweedPolygonaceae wikipedia.org

Non-Lichen Forming Fungi Sources

This compound is not exclusive to lichenized fungi and has been detected in a few non-lichen forming fungal species, including some found in marine environments.

Research into marine natural products has led to the isolation of this compound from fungi associated with marine organisms. It has been successfully isolated from a culture of Talaromyces stipitatus, a fungus associated with the marine sponge Stylissa flabelliformis. wikipedia.orgmdpi.com Additionally, it has been found in cultures of Aspergillus versicolor isolated from the green alga Halimeda opuntia. mdpi.com The compound has also been detected chromatographically in extracts from certain terrestrial Dermocybe and Cortinarius mushroom species. wikipedia.org

Table 3: Non-Lichen Forming Fungi Producing this compound

Fungal SpeciesHabitat/SourceReference
Talaromyces stipitatusMarine Sponge (Stylissa flabelliformis) wikipedia.orgmdpi.com
Aspergillus versicolorGreen Alga (Halimeda opuntia) mdpi.com
Dermocybe spp.Terrestrial Mushroom wikipedia.org
Cortinarius spp.Terrestrial Mushroom wikipedia.org

Terrestrial Fungi

This compound, also known as teloschistin, is an anthraquinone pigment predominantly found in terrestrial, lichen-forming fungi, particularly within the family Teloschistaceae. wikipedia.org While lichens are a symbiotic association between a fungus (the mycobiont) and an alga or cyanobacteria (the photobiont), the secondary metabolites like this compound are produced by the fungal partner. nih.gov The biosynthesis of such anthraquinones is a widespread characteristic in the fungal kingdom, from molds to macroscopic fungi. nih.govencyclopedia.pub

Historically, this compound has been most associated with the lichen genera Caloplaca, Teloschistes, and Xanthoria. wikipedia.org These genera are known for producing a variety of anthraquinone pigments which are responsible for their often vibrant yellow, orange, or red coloration. mdpi.com this compound typically occurs alongside other related anthraquinones, such as parietin, fallacinal, and emodin. wikipedia.orgnih.gov For instance, studies on species of the genus Xanthoria, including X. fallax, X. elegans, and X. policarpa, have confirmed the presence of this compound (teloschistin) among other pigments like physcion, erythroglaucin, and xanthorin. nih.govresearchgate.net Similarly, various species of Caloplaca, such as C. lactea, C. citrina, and C. schaereri, produce this compound in addition to parietin, fallacinal, and emodin. nih.govtandfonline.com

Interestingly, the production of this compound by the fungal mycobiont can be complex. One study reported that the cultivated mycobiont of Xanthoria fallax, when grown in isolation from its algal partner, did not produce this compound. wikipedia.org However, another report stated that the mycobiont of X. fallax did produce this compound and other anthraquinones in culture. researchgate.net This suggests that the synthesis of this compound may be influenced by the symbiotic relationship or specific culture conditions.

GenusSpeciesOther Anthraquinones Detected with this compoundReference(s)
Xanthoria Xanthoria fallaxParietin, Fallacinal, Emodin, Physcion, Erythroglaucin, Xanthorin wikipedia.orgnih.govresearchgate.netnii.ac.jp
Xanthoria elegansPhyscion, Erythroglaucin, Xanthorin, Emodin, Fallacinal nih.govresearchgate.net
Xanthoria policarpaPhyscion, Erythroglaucin, Xanthorin, Emodin, Fallacinal nih.govresearchgate.net
Xanthoria parietinaParietin, Fallacinal, Emodin wikipedia.orgnih.gov
Caloplaca Caloplaca lacteaParietin, Fallacinal, Emodin, Erythroglaucin, Parietinic acid nih.govtandfonline.com
Caloplaca citrinaParietin, Fallacinal, Emodin, Erythroglaucin, Parietinic acid nih.govtandfonline.com
Caloplaca schaereriParietin, Fallacinal, Emodin, Erythroglaucin, Parietinic acid nih.govtandfonline.com
Caloplaca dalmatica1,8-dihydroxy-3-formyl-6-methoxy-9,10-anthraquinone, etc. nih.gov
Teloschistes Teloschistes flavicansParietin, Fallacinal, Emodin wikipedia.org
Gyalolechia Gyalolechia bracteataFallacinal, Physcion myspecies.info

Environmental and Microbiological Contexts

This compound is a fungal secondary metabolite, and its detection in various environments is typically indicative of the presence of specific fungal species, particularly from the class Ascomycota. mdpi.com Fungi colonize a vast range of habitats, playing crucial roles as decomposers and recyclers of organic matter. libretexts.org The production of secondary metabolites like this compound is often dependent on growth substrates and environmental conditions. core.ac.uk Consequently, this compound has been identified not only within the fungal thalli themselves but also in substrates where these fungi grow or which have become contaminated by them.

Detection in Fungal/Bacterial Contaminated Substrates

The presence of this compound has been confirmed in several substrates contaminated by fungi, highlighting its potential as a marker for fungal contamination in agricultural products and indoor environments.

A study investigating multi-mycotoxin contamination in post-harvest sorghum grain from Ethiopia detected this compound among 94 different fungal and bacterial metabolites. researchgate.netnih.gov The sorghum samples were found to be infected with fungal genera including Aspergillus, Alternaria, Penicillium, and Fusarium. researchgate.netnih.gov In this analysis, this compound was detected in 28% of the 80 samples analyzed, with a mean concentration of 3.32 µg/kg in positive samples. researchgate.net

In another study focusing on potato pathogens, this compound was identified as a secondary metabolite produced when potatoes were contaminated with fungi such as Fusarium sambucinum and Alternaria tenuissima. mdpi.com The analysis was conducted using liquid chromatography coupled with tandem mass spectrometry to profile the metabolites produced by the fungi on both culture plates and the potato substrate itself. mdpi.com

Beyond agricultural products, this compound has also been detected in indoor environments. A report from New Zealand noted the presence of this compound in samples of carpet dust, suggesting the growth of this compound-producing fungi indoors. esr.cri.nz

Contaminated SubstrateDetected Fungal Genera (if specified)Location/ContextReference(s)
Post-Harvest Sorghum GrainAspergillus, Alternaria, Penicillium, FusariumEastern Ethiopia researchgate.netnih.gov
PotatoesFusarium sambucinum, Alternaria tenuissimaLaboratory Study mdpi.com
Carpet DustNot specifiedNew Zealand esr.cri.nz

Biosynthetic Pathways and Mechanisms

Biogenetic Relationships with Related Anthraquinones

Fallacinol does not exist in a metabolic vacuum. It is part of a family of structurally related anthraquinones and is often found alongside them in the same organism. sci-hub.se Its biosynthesis is intricately linked to these other compounds, which act as precursors and intermediates.

The core biosynthetic pathway for this family of compounds is believed to begin with emodin (B1671224). nih.govsci-hub.se Isotope labeling studies and genetic analyses of related pathways have identified key intermediates. The NR-PKS and associated enzymes first produce atrochrysone (B1255113) carboxylic acid. pnas.orgnih.gov A specific decarboxylase then converts this intermediate to emodin anthrone, which is subsequently oxidized to yield emodin. nih.gov

Emodin is a critical branch-point intermediate. From emodin, further enzymatic modifications lead to a variety of other anthraquinones. The most pertinent relationship for this compound biosynthesis is its link to parietin. sci-hub.se

A clear biogenetic sequence has been proposed that positions this compound as a direct oxidation product of parietin. sci-hub.se This proposed pathway, which is supported by chemical synthesis studies that mimic the biogenesis, involves the following key steps:

Methylation of Emodin: The pathway begins with the precursor emodin. An O-methyltransferase (OMT) enzyme catalyzes the methylation of one of emodin's hydroxyl groups to produce parietin (also known as physcion). researchgate.netsci-hub.se

Oxidation of Parietin: Parietin then undergoes an oxidation reaction, catalyzed by a monooxygenase or similar enzyme, which converts its methyl group into a hydroxymethyl group. This step yields this compound. sci-hub.se

Further Oxidation: The pathway can continue from this compound. Subsequent oxidation of the hydroxymethyl group produces an aldehyde, forming the compound fallacinal (B1257416). A final oxidation step can convert the aldehyde to a carboxylic acid, yielding parietinic acid. sci-hub.se

This stepwise oxidation of the methyl group on the anthraquinone (B42736) scaffold represents a common tailoring strategy in fungal secondary metabolism to increase the diversity of related compounds.

Table 2: Biogenetic Relationships of this compound

Precursor CompoundTransformationProduct Compound
EmodinO-methylationParietin
ParietinOxidation (Hydroxylation of methyl group)This compound
This compound Oxidation (of hydroxymethyl group)Fallacinal
FallacinalOxidation (of aldehyde group)Parietinic Acid

This table illustrates the proposed sequential pathway as described in the literature. sci-hub.se

Cryptic Biosynthetic Pathways and Activation Strategies

Genomic sequencing of fungi has revealed that their capacity to produce secondary metabolites is far greater than what is observed under standard laboratory culture conditions. nih.govfrontiersin.org Many BGCs, including those for polyketides, remain transcriptionally silent or "cryptic" and are not expressed. frontiersin.orgcapes.gov.br These silent clusters represent a vast, untapped reservoir of potentially novel chemical structures. The activation of these cryptic pathways is a major focus of natural product discovery. sci-hub.seresearchgate.net

While a specific cryptic pathway for this compound has not been reported, the strategies developed to awaken silent BGCs are broadly applicable to anthraquinone biosynthesis. Key activation strategies include:

OSMAC (One Strain, Many Compounds): This approach involves systematically altering cultivation parameters such as media composition, pH, temperature, aeration, and solid vs. liquid fermentation. encyclopedia.pubmdpi.com These changes can mimic different environmental signals and induce the expression of previously silent BGCs.

Co-culture: Mimicking the natural microbial environment by growing the producing fungus alongside other microorganisms (such as bacteria or other fungi) can trigger defense and communication responses. frontiersin.orgresearchgate.net This interspecies "crosstalk" is a powerful method for activating silent BGCs, as demonstrated by the production of novel polyketides in Aspergillus species when co-cultured with Streptomyces bacteria. elifesciences.org

Epigenetic Modification: This chemical approach uses small-molecule inhibitors to alter the epigenetic state of the fungus. Inhibitors of histone deacetylases (HDACs), such as SAHA, or DNA methyltransferases (DNMTs), like 5-azacytidine, can remodel chromatin, making previously inaccessible BGCs available for transcription. frontiersin.orgmdpi.com

Genetic and Engineering Strategies: These methods directly manipulate the fungal genome. They include the overexpression of pathway-specific activators or global regulators of secondary metabolism. sci-hub.secapes.gov.br Another powerful technique is heterologous expression, where an entire BGC is cloned and moved into a well-characterized host fungus (e.g., Aspergillus nidulans) or yeast, removing it from its native regulatory controls and forcing its expression. researchgate.netmdpi.comnih.gov

These strategies could potentially be used to discover novel anthraquinones structurally related to this compound or to enhance its production from known fungal sources.

Isolation, Purification, and Characterization Methodologies

Extraction Techniques

The initial step to isolate Fallacinol is to extract it from its source material, such as the dried and powdered thalli of lichens like Xanthoria fallax or Teloschistes flavicans. wikipedia.org

Solvent-based extraction is the standard method for obtaining a crude extract containing this compound. The choice of solvent is critical and depends on the polarity of the target compounds. Polar solvents like acetone (B3395972) and methanol (B129727) are frequently used. wikipedia.orgmdpi.com Methanol, due to its high polarity, is often effective in dissolving and extracting polar compounds like this compound. mdpi.com In some procedures, a series of solvents such as ether, acetone, and water are used sequentially to isolate constituents. wikipedia.org

For example, a common procedure involves the cold extraction of powdered lichen material with a solvent like acetone or methanol over several days. mdpi.combiotech-asia.org The resulting solution is then filtered and concentrated under reduced pressure to yield a crude extract. medcraveonline.com In early studies, ether was found to effectively extract all crystalline compounds, including this compound, from the lichen Teloschistes flavicans. wikipedia.org The crude extract is a complex mixture and requires further purification to isolate this compound.

Separation and Purification Approaches

Following extraction, the crude mixture undergoes separation and purification to isolate this compound from other metabolites. tandfonline.com

Chromatography is a fundamental technique for the separation of compounds from a mixture. longdom.org It operates by distributing the components between a stationary phase and a mobile phase. kemtrak.com

Column chromatography is a primary method for purifying this compound from the crude extract. wikipedia.orglongdom.org The process involves a stationary phase, typically silica (B1680970) gel, packed into a column. biotech-asia.orgmembrane-solutions.com The crude extract is loaded onto the column and eluted with a mobile phase, which is a solvent or a mixture of solvents. membrane-solutions.com

The separation is based on the different affinities of the compounds for the stationary and mobile phases. longdom.org A gradient of solvents with increasing polarity, such as a toluene-acetone mixture, is often used. mdpi.com For instance, a mobile phase starting with toluene (B28343) and gradually increasing the proportion of acetone can effectively separate the components. mdpi.com Fractions are collected and analyzed, often using Thin-Layer Chromatography, to identify those containing this compound. biotech-asia.org

Table 1: Example Solvent Systems for Column Chromatography

Stationary PhaseMobile Phase (Eluent System)Application Example
Silica Gel 60Toluene-acetone gradients (e.g., 80:20, 60:40, 40:60 v/v)Separation of parietin and other compounds from lichen extracts. mdpi.com
Silica GelMethanol/DichloromethaneUsed for polar compounds. membrane-solutions.com
Silica GelEthyl Acetate (B1210297)/HexaneA standard system for compounds of intermediate polarity. membrane-solutions.com

This table provides examples of solvent systems that can be adapted for the purification of anthraquinones like this compound.

Thin-Layer Chromatography (TLC) is a versatile and rapid technique used for several purposes in the isolation process: to monitor the progress of column chromatography, to identify fractions containing the desired compound, and to assess the purity of the isolated substance. wikipedia.orgtaylorfrancis.com

A TLC plate consists of a thin layer of adsorbent material, like silica gel, on an inert backing. wikipedia.orgsigmaaldrich.com A small amount of the sample is applied to the plate, which is then developed in a chamber with a suitable mobile phase. The mobile phase moves up the plate by capillary action, separating the components of the sample at different rates. wikipedia.org For anthraquinones, a common mobile phase system is a mixture of hexane, diethyl ether, and formic acid. atlantis-press.com The separated spots are visualized, often under UV light. atlantis-press.com The retention factor (Rf), the ratio of the distance traveled by the compound to that of the solvent front, is a characteristic value used for identification. biotech-asia.org

Table 2: TLC Parameters for Lichen Metabolites

Stationary PhaseMobile Phase SystemDetection MethodApplication
Silica Gel F254Hexane:Diethyl Ether:Formic Acid (130:80:20)UV Light (254 nm)Separation of secondary metabolites from lichen extracts. atlantis-press.com
Silica GelToluene:Methanol:Glacial Acetic Acid:Water (7:4:3:1)Iodine ChamberIdentification of glycosides. biotech-asia.org
Silica GelButanol:Acetic Acid:Water (4:1:3)Dragendorff's ReagentIdentification of alkaloids. biotech-asia.org

This table shows examples of TLC conditions used in the analysis of natural products, which can be relevant for this compound.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the final purification and quantification of this compound. shimadzu.comwikipedia.orgopenaccessjournals.com It provides higher resolution and faster separation times compared to standard column chromatography due to the use of high pressure and smaller particle-sized stationary phases. wikipedia.org

For the analysis of this compound and related compounds, a reversed-phase HPLC setup is often used. medcraveonline.com This typically involves a C18 column as the stationary phase and a polar mobile phase. medcraveonline.com A common mobile phase is a mixture of methanol, water, and an acid like phosphoric or acetic acid, run in an isocratic or gradient mode. mdpi.commedcraveonline.com The compounds are detected as they elute from the column using a UV-Vis detector, with monitoring at specific wavelengths where anthraquinones absorb, such as 254 nm. mdpi.com The retention time, the time it takes for a compound to pass through the column, is used for identification by comparing it to a known standard. openaccessjournals.com

Table 3: Typical HPLC Parameters for Anthraquinone (B42736) Analysis

ColumnMobile PhaseFlow RateDetection
C18Methanol:Water:Phosphoric Acid (85:15:0.9 v/v/v)1 mL/minUV at 254 nm mdpi.com
C18Methanol:Water:Acetic Acid (80:20:1 v/v/v)Not specifiedNot specified medcraveonline.com

This table illustrates common parameters for the HPLC analysis of lichen compounds, including anthraquinones like this compound.

Chromatographic Methods

Preparative Layer Chromatography

Preparative Layer Chromatography (PLC) serves as a valuable technique for the purification of this compound from mixtures. tandfonline.comajol.info This method operates on a larger scale than analytical Thin Layer Chromatography (TLC), utilizing thicker stationary phases to accommodate higher sample loads. silicycle.com Following an initial separation by other methods, such as column chromatography, fractions containing this compound can be further purified using PLC. ajol.info The selection of an appropriate solvent system is critical for achieving effective separation of this compound from other closely related anthraquinones. After development, the band corresponding to this compound can be visualized under UV light, scraped from the plate, and the compound eluted with a suitable solvent. researchgate.net For instance, a mixture of aloe-emodin (B1665711) and this compound has been successfully separated using preparative layer chromatography. ajol.info

Fractional Crystallization

Fractional crystallization is a technique used to purify compounds based on differences in their solubility. While modern chromatographic techniques are often preferred, fractional crystallization can still be a useful step in the purification of this compound, particularly in yielding high-purity crystals suitable for X-ray analysis. scribd.comethernet.edu.et The process involves dissolving the crude or partially purified this compound extract in a suitable solvent at an elevated temperature to create a supersaturated solution. As the solution cools, the compound with the lower solubility will crystallize out first, leaving more soluble impurities in the solvent. The purity of the resulting this compound crystals can be assessed by their sharp melting point.

Specialized Techniques for Complex Mixtures

The isolation of this compound from its natural sources often involves complex mixtures of structurally similar anthraquinones. tandfonline.comajol.info Specialized techniques are therefore essential for effective separation. Column chromatography using silica gel washed with oxalic acid has been employed to facilitate the elution of acidic anthraquinones. ajol.info Furthermore, Sephadex LH-20 column chromatography is another critical tool, particularly for separating compounds that are difficult to resolve by other means. ajol.info This gel filtration chromatography separates molecules based on their size, proving effective in isolating this compound from other pigments. ajol.info

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules like this compound. analis.com.mylibretexts.org Both ¹H NMR and ¹³C NMR are employed to provide a complete picture of the carbon and hydrogen framework. ekb.eg

¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in the molecule. nih.gov For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons, the protons of the hydroxymethyl group, and the methoxy (B1213986) group protons. ajol.info The chemical shifts (δ) and coupling constants (J) of these signals are crucial for assigning them to specific positions on the anthraquinone core. analis.com.my

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. researchgate.net Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum, allowing for the identification of the carbonyl carbons, the aromatic carbons, the carbon of the hydroxymethyl group, and the methoxy carbon. ekb.eg Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups. analis.com.my

Table 1: Representative ¹H NMR Spectral Data for this compound ajol.info

Proton AssignmentChemical Shift (δ, ppm)
Aromatic ProtonsVaries
-CH₂OH~4.7
-OCH₃~3.9
-OHVaries

Note: Specific chemical shifts can vary depending on the solvent and instrument used.

Mass Spectrometry (MS) and Hyphenated Techniques

Mass Spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound. scribd.com It works by ionizing the molecule and then measuring the mass-to-charge ratio (m/z) of the resulting ions. ijprajournal.com The molecular ion peak in the mass spectrum confirms the molecular weight of this compound. jchps.com

Hyphenated techniques, which couple a separation method with mass spectrometry, are particularly powerful for analyzing complex mixtures containing this compound. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds in a gas chromatograph before they are introduced into the mass spectrometer. nih.gov While this compound itself may not be sufficiently volatile for GC-MS without derivatization, this method can be used to analyze related, more volatile compounds or degradation products.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly versatile technique that separates compounds in a liquid chromatograph and then analyzes them by mass spectrometry. ijpsjournal.com This is an ideal method for the analysis of this compound in crude extracts, allowing for its detection and identification even when present in small amounts. cambridge.org LC-MS can provide both the retention time from the LC and the mass spectrum of this compound, increasing the confidence of its identification. cambridge.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV and visible light by a compound. technologynetworks.commsu.edu For this compound, which is a colored compound, UV-Vis spectroscopy is used to obtain a characteristic absorption spectrum. tandfonline.com The wavelengths of maximum absorbance (λmax) are related to the electronic transitions within the conjugated anthraquinone system. lupinepublishers.comnerc.ac.uk This spectrum can be used as a fingerprint for identifying this compound and for quantifying its concentration in a solution using the Beer-Lambert law. nerc.ac.uk

Table 2: UV-Vis Absorption Maxima for this compound in Ethanol tandfonline.com

Wavelength (λmax, nm)
223
268
285
428

Note: The absorption maxima can be influenced by the solvent used.

Chromatographic Detection and Quantification Methods

The detection and quantification of this compound, an anthraquinone found in various lichens and fungi, rely on several chromatographic techniques. These methods are essential for separating this compound from a complex mixture of other secondary metabolites, identifying it, and determining its concentration.

Thin-Layer Chromatography (TLC) has been extensively used for the preliminary identification of this compound in extracts from lichens such as Caloplaca and Xanthoria species. tandfonline.comresearchgate.net The process involves spotting a methanol or acetone extract onto a silica gel TLC plate. tandfonline.comcambridge.org The plate is then developed using various solvent systems, which separate the compounds based on their polarity. After development, the spots are visualized, often under UV light (254 nm), where anthraquinones may appear as dark spots. tandfonline.com Spraying the plate with a reagent such as a methanolic solution of magnesium acetate can also be used for visualization. tandfonline.com

The mobility of a compound in TLC is characterized by its Retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. The Rf value of this compound can vary depending on the specific solvent system used.

Table 1: TLC Characteristics of this compound

Solvent SystemRf ValueObserved ColorReference
Not Specified0.53Yellow mykoweb.com

High-Performance Liquid Chromatography (HPLC) offers a more precise method for both the detection and quantification of this compound. HPLC methods, particularly those coupled with a Diode-Array Detector (HPLC-DAD), have successfully identified this compound in methanol and acetone extracts of lichens like Placidium deosaiense. researchgate.netmdpi.com In a typical setup, a C18 column is used with a mobile phase gradient, such as one composed of methanol, water, and acetic acid. medcraveonline.com The DAD detector measures the absorbance of the eluting compounds over a range of wavelengths, allowing for the identification of this compound based on its characteristic UV spectrum and retention time. researchgate.netmdpi.com While specific quantitative data for this compound is not extensively detailed, the HPLC technique itself is inherently quantitative and has been used to determine the amounts of co-occurring compounds like parietin. mdpi.com

Column Chromatography (CC) is primarily employed as a purification technique rather than a direct detection method. It is often used to fractionate crude lichen extracts before analysis by TLC or HPLC. tandfonline.comresearchgate.net By using different eluents, researchers can isolate anthraquinone derivatives, including this compound, from other substances present in the extract. tandfonline.com

Hyphenated Techniques , such as TLC combined with Mass Spectrometry (TLC-MS), have been explored for the structural elucidation of lichen metabolites directly from the plate. However, limitations have been noted for certain compounds. In one study using electrospray negative ionization, this compound could not be detected, which was attributed to intramolecular hydrogen bonds that prevent the formation of the deprotonated molecules necessary for detection by this specific method. cambridge.org

Microchemical and Spot Test Procedures

Microchemical and spot tests are rapid, simple, and cost-effective methods used in lichenology for the preliminary identification of secondary metabolites directly on the lichen thallus. wikipedia.organbg.gov.au These tests involve the application of a small drop of a chemical reagent and observing any resulting color change. wikipedia.org

The Potassium Hydroxide (B78521) (K) test is particularly relevant for identifying this compound (also known as teloschistin). This test uses a 10% aqueous solution of potassium hydroxide (KOH). wikipedia.orgcambridge.org When a drop of the K reagent is applied to a part of a lichen containing this compound, a distinct purple color reaction occurs. cambridge.org This reaction is a key diagnostic feature for identifying lichens that produce this compound. cambridge.org

Another spot test, the KC test , involves the sequential application of K followed by a saturated aqueous solution of calcium hypochlorite (B82951) (C). wikipedia.org This test can produce red to orange colors with compounds that form a phenolic hydroxyl group meta to another hydroxyl after the initial hydrolysis by the K reagent. wikipedia.org

Table 2: Spot Test Reactions for this compound

Test ReagentProcedureObserved ReactionReference
K (10% KOH)A drop of reagent is applied to the lichen thallus.Purple cambridge.org

In addition to spot tests, microcrystallization is another microchemical technique developed for the definitive identification of lichen substances. This method involves extracting a small lichen fragment with a solvent like acetone, evaporating the solvent, and then recrystallizing the residue from a specific reagent on a microscope slide. The shape and color of the resulting crystals are characteristic of the compound. While this is a powerful technique for many lichen acids, specific crystal forms for this compound in standard recrystallization solvents are not prominently documented in the reviewed literature. anbg.gov.aubritishlichensociety.org.uk

Chemical Synthesis Approaches

Total Synthesis Pathways

Total synthesis provides a means to construct complex natural products from simpler, commercially available starting materials. For fallacinol, these pathways have explored biomimetic routes and cycloaddition reactions.

A notable synthetic route to this compound has been developed that mirrors its proposed biogenesis from the related and more abundant lichen metabolite, parietin. wikipedia.org This approach highlights the close biosynthetic relationship between these two anthraquinones, where parietin is believed to be a precursor to this compound through a series of oxidation steps. wikipedia.orgwikipedia.org

The synthesis begins with parietin, which is first converted to parietin diacetate. This intermediate is then subjected to a selective bromination at the methyl group using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. This reaction yields an ω-bromo derivative. wikipedia.org The subsequent step involves the conversion of this brominated intermediate into this compound triacetate. This is achieved through treatment with silver acetate (B1210297) in acetic anhydride. The final stage of the synthesis is the hydrolysis of the acetate groups using methanolic sulfuric acid to yield this compound. wikipedia.org This biomimetic sequence provides a plausible model for the natural conversion of emodin (B1671224) to parietin and then to this compound. wikipedia.orgwikipedia.org

Table 1: Key Steps in the Biomimetic Synthesis of this compound from Parietin

StepStarting MaterialReagentsIntermediate/Product
Acetylation ParietinAcetic anhydrideParietin diacetate
Bromination Parietin diacetateN-Bromosuccinimide (NBS), Benzoyl peroxideω-bromo derivative
Acetoxylation ω-bromo derivativeSilver acetate, Acetic anhydrideThis compound triacetate
Hydrolysis This compound triacetateMethanolic sulfuric acidThis compound

This table summarizes the main transformations in the biomimetic synthesis of this compound.

An alternative approach to the synthesis of this compound and other related hydroxyanthraquinones involves the use of the Diels-Alder reaction. wikipedia.orgacs.orgscilit.comscilit.comresearchgate.net This powerful cycloaddition methodology allows for the efficient construction of the core anthraquinone (B42736) ring system. A strategy proposed in 1984 utilizes the Diels-Alder addition of appropriately substituted naphthoquinones with mixed trimethylsilyl (B98337) vinylketene acetals. wikipedia.org This method serves as a general route to various synthetic hydroxyanthraquinones, including this compound, demonstrating its versatility in natural product synthesis. acs.orgacs.org

The general principle of this approach involves the [4+2] cycloaddition between a diene and a dienophile to form a cyclohexene (B86901) ring, which can then be further manipulated to generate the final anthraquinone structure. The choice of substituents on both the naphthoquinone and the ketene (B1206846) acetal (B89532) is crucial for controlling the regiochemistry and achieving the specific substitution pattern of this compound.

Derivatization and Chemical Modifications for Research

The chemical structure of this compound allows for various modifications, which are useful for structure-activity relationship studies and for the synthesis of related compounds.

One of the key derivatives is This compound triacetate , which serves as a protected intermediate in its biomimetic synthesis from parietin. wikipedia.org The acetate groups protect the reactive hydroxyl groups during the synthesis and can be easily removed in the final step.

This compound can also be oxidized to produce fallacinal (B1257416) , another naturally occurring anthraquinone. wikipedia.org This transformation, which can be achieved using oxidizing agents like chromium trioxide, converts the hydroxymethyl group at the 3-position into a formyl group. wikipedia.org This reaction is also part of the proposed biosynthetic pathway in lichens, where this compound is an intermediate in the formation of fallacinal and subsequently parietinic acid. wikipedia.orgwikipedia.org

Furthermore, this compound can undergo reduction. Treatment with zinc dust in boiling acetic acid reduces one of the quinone carbonyls to a hydroxyl group, yielding the corresponding anthranol form of this compound. wikipedia.org This reduced product exhibits different chemical properties and coloration compared to the parent compound. wikipedia.org The reaction is reversible, as the anthranol can be oxidized back to this compound using chromic acid. wikipedia.org

Table 2: Examples of this compound Derivatization

Reaction TypeStarting MaterialKey Reagent(s)Product
Oxidation This compoundChromium trioxideFallacinal
Reduction This compoundZinc dust, Acetic acidThis compound anthranol
Acetylation This compoundAcetic anhydrideThis compound triacetate

This table illustrates some of the chemical modifications that can be performed on this compound for research purposes.

Biological Activities and Mechanistic Studies Pre Clinical, in Vitro, in Vivo Animal Models

Antimicrobial Efficacy

Fallacinol, a naturally occurring anthraquinone (B42736), has been the subject of laboratory investigations to determine its efficacy against various microbial pathogens. Research indicates that the compound possesses both antifungal and antibacterial properties.

Pre-clinical laboratory tests have demonstrated that this compound exhibits notable antifungal activity. nih.gov The compound has been shown to be particularly effective against several fungal species, indicating a potential for a broad-spectrum antifungal profile. The specific fungi against which this compound has shown activity are detailed in the table below. nih.gov

Fungal SpeciesActivity
Trichoderma harzianumActive
Aspergillus nigerActive
Penicillium verrucosumActive

While these in vitro studies confirm this compound's inhibitory action against these fungi, further research is required to quantify its potency, typically expressed through metrics like the Minimum Inhibitory Concentration (MIC).

In addition to its antifungal properties, this compound has demonstrated antibacterial activity in laboratory settings. nih.gov The structural class of anthraquinones, to which this compound belongs, is known for its antibacterial effects, which can be attributed to various mechanisms. These mechanisms include the inhibition of biofilm formation, destruction of the cell wall, inhibition of nucleic acid and protein synthesis, and the blockage of metabolic energy pathways. researchgate.net The polarity of substituent groups on the anthraquinone structure is often linked to the potency of the antibacterial effects. researchgate.net Although this compound is confirmed to have antibacterial properties, the specific bacterial species it is effective against and its quantitative potency (e.g., MIC values) have not been detailed in the available research.

Anthraquinones are a well-documented class of photoactive compounds, meaning their antimicrobial activity can be initiated or significantly enhanced upon exposure to light, a principle that forms the basis of photodynamic therapy (PDT). nih.govphcog.comturkjps.org This photoactivation process involves the absorption of light, typically in the UVA spectrum, which excites the anthraquinone molecule to a higher energy state (a singlet state, followed by conversion to a more stable triplet state). nih.gov

In the presence of oxygen, the excited anthraquinone can initiate two primary types of photochemical reactions:

Type I Reaction: The excited photosensitizer reacts directly with a substrate (like a hydrogen donor) to form radicals, which then react with oxygen to produce reactive oxygen species (ROS). nih.govnih.gov

Type II Reaction: The excited photosensitizer transfers its energy directly to molecular oxygen, converting it into a highly reactive singlet oxygen (¹O₂). nih.gov

Both pathways result in the generation of cytotoxic ROS, including singlet oxygen, superoxide (B77818) radicals (O₂•−), and hydroxyl radicals (•OH). nih.gove3s-conferences.org These ROS are highly reactive and can cause oxidative damage to essential cellular components of microorganisms, such as lipids, proteins, and nucleic acids, leading to cell death. nih.govnih.gov This light-induced generation of ROS is the primary mechanism behind the photoantimicrobial and photodynamic therapeutic potential of anthraquinones. nih.govnih.gov Studies on various natural anthraquinones, such as parietin, have confirmed their ability to generate ROS upon irradiation, leading to the inactivation of fungal biofilms and planktonic cells. nih.govresearchgate.net

Antioxidant Activity Investigations

Phenolic compounds, including the anthraquinone class to which this compound belongs, are often investigated for their antioxidant properties due to their ability to scavenge free radicals and chelate metals. Standard in vitro assays are commonly employed to quantify this activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH free radical, causing a color change from violet to yellow, which is measured spectrophotometrically. nih.gove3s-conferences.org

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is scavenged, and the solution loses its color. This decolorization is proportional to the antioxidant's activity. e3s-conferences.orgijpsonline.com

While these methods are standard for evaluating antioxidant capacity, specific studies quantifying the antioxidant activity of purified this compound using these or other assays are not prominently available in the current body of research.

Antiviral Activity Research

Investigations into the potential therapeutic applications of lichen-derived compounds have identified this compound as a molecule of interest for antiviral research. In a computational study focused on identifying potential inhibitors for the SARS-CoV-2 virus, this compound was highlighted for its significant interaction with the viral spike protein. nih.gov The study demonstrated that this compound exhibited the highest binding energy against the SARS-CoV-2 spike protein among the tested lichen compounds. nih.gov

Binding energy, in this context, refers to the strength of the interaction between the compound (ligand) and the viral protein (receptor) as predicted by molecular docking simulations. A higher binding energy suggests a more stable complex, which could potentially inhibit the protein's function—in this case, preventing the virus from attaching to and entering human cells. This in silico finding suggests that this compound may act as an inhibitor of viral growth and warrants further in vitro and in vivo studies to validate its potential as a SARS-CoV-2 therapeutic agent. nih.gov

Anti-inflammatory Property Studies

The anthraquinone family of compounds is known to possess anti-inflammatory properties, which are often linked to their ability to modulate key inflammatory pathways. nih.govmdpi.com A primary mechanism for the anti-inflammatory action of many compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for producing pro-inflammatory prostaglandins (B1171923) at sites of inflammation. mdpi.com Another significant pathway involves the regulation of nitric oxide (NO) production. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of many inflammatory conditions. nih.gov Some anthraquinones have been shown to exert anti-inflammatory effects by inhibiting iNOS expression or activity, thereby reducing excessive NO levels. mdpi.commdpi.com

While this compound belongs to this pharmacologically active class of compounds, specific pre-clinical studies detailing its direct anti-inflammatory properties or its specific effects on enzymes like COX or iNOS have not been identified in the available scientific literature.

Other Reported Biological Activities and Potentials

This compound has demonstrated a range of biological activities in laboratory settings, most notably as an antimicrobial agent. Its efficacy has been observed against certain fungi and bacteria. Furthermore, computational studies have suggested its potential as an antiviral agent against SARS-CoV-2.

In vitro studies have established the antifungal properties of this compound against several fungal species. It has shown particular effectiveness against Trichoderma harzianum, with a reported Minimum Inhibitory Concentration (MIC) of 10 μg/mL tandfonline.com. This compound has also been noted for its activity against Aspergillus niger and Penicillium verrucosum wikipedia.org.

The antibacterial potential of this compound has also been investigated. It has exhibited inhibitory effects against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, with MIC values of 20 μg/mL and 40 μg/mL, respectively tandfonline.com. However, it did not show inhibitory activity against the Gram-negative bacteria Escherichia coli and Pseudomonas aeruginosa at concentrations up to 320 μg/mL tandfonline.com.

Table 1: In Vitro Antimicrobial Activity of this compound

Microorganism Type Minimum Inhibitory Concentration (MIC) Reference
Trichoderma harzianum Fungus 10 μg/mL tandfonline.com
Aspergillus niger Fungus Activity reported wikipedia.org
Penicillium verrucosum Fungus Activity reported wikipedia.org
Staphylococcus aureus Bacterium (Gram-positive) 20 μg/mL tandfonline.com
Bacillus subtilis Bacterium (Gram-positive) 40 μg/mL tandfonline.com
Escherichia coli Bacterium (Gram-negative) >320 μg/mL tandfonline.com
Pseudomonas aeruginosa Bacterium (Gram-negative) >320 μg/mL tandfonline.com

In silico studies have explored the potential of this compound as an inhibitor of SARS-CoV-2. One study identified this compound as having the highest binding energy against the spike protein of the virus, suggesting it could potentially inhibit viral entry into host cells wikipedia.org. Computational screening has visualized the interaction between this compound and the spike protein, further supporting this potential researchgate.net.

Proposed Mechanisms of Action at Cellular and Molecular Levels

The precise cellular and molecular mechanisms underlying the biological activities of this compound are not yet fully elucidated. However, based on its chemical structure as an anthraquinone and findings from computational and in vitro studies, some mechanisms have been proposed.

The antimicrobial mechanism of anthraquinones, the class of compounds to which this compound belongs, is often attributed to their ability to interfere with cellular structures and processes. For many anthraquinones, this can involve the disruption of the cell wall and membrane integrity, as well as the inhibition of nucleic acid and protein synthesis nih.gov. The planar structure of anthraquinones may allow them to intercalate with DNA, thereby inhibiting replication and transcription nih.gov. Additionally, some quinone-based compounds have been found to increase membrane permeability mdpi.com. The specific mechanism for this compound's selective activity against Gram-positive bacteria and certain fungi is likely related to the specific composition and structure of their cell envelopes.

The potential antiviral activity of this compound against SARS-CoV-2 is proposed to stem from its interaction with the viral spike protein wikipedia.orgresearchgate.net. The spike protein is crucial for the virus to bind to the ACE2 receptor on host cells, which is the first step in viral entry. By binding to the spike protein, this compound may block this interaction, thereby preventing the virus from infecting human cells wikipedia.orgresearchgate.net. This proposed mechanism is based on computational docking studies that show a strong binding affinity between this compound and the spike protein wikipedia.orgresearchgate.net.

Structure Activity Relationships Sar and Analogue Studies

Influence of Specific Functional Groups on Biological Activity

The biological activity of anthraquinones like Fallacinol is significantly influenced by the nature and position of substituents on the core anthraquinone (B42736) ring system plantaedb.comscitoys.com. Studies have explored how specific functional groups within the this compound structure contribute to its observed effects. The polarity of these substituents has been linked to variations in antibacterial activity scitoys.com.

Role of Hydroxymethyl Group

Research suggests that the presence and position of a hydroxymethyl group on the anthraquinone core play a role in biological activity. Specifically, an anthraquinone featuring a hydroxymethyl group at the C-3 position has demonstrated greater antibacterial activity against Staphylococcus aureus and Bacillus subtilis compared to other related derivatives nih.gov. This compound possesses a hydroxymethyl group at the C-3 position of its 1,8-dihydroxy-6-methoxyanthracene-9,10-dione core wikipedia.org.

In the context of anti-obesity activity among polyhydroxy anthraquinones, studies have indicated that a hydroxymethyl group on the anthraquinone structure may be necessary for this effect. Some findings suggest the importance of a hydroxymethyl group at the C-6 position, alongside hydroxyl groups at C-3 and C-8, for anti-obesity activity wikipedia.orgwikipedia.orghznu.edu.cnnih.gov. However, it is important to note that this compound's established structure has the hydroxymethyl group at C-3 and a methoxyl group at C-6, along with hydroxyls at C-1 and C-8 wikipedia.org.

Furthermore, investigations into the antimicrobial activity of anthraquinones, including this compound, have shown that the presence of hydroxyl groups at both the C-1 and C-8 positions is not a prerequisite for exhibiting antibacterial and antifungal effects nih.gov.

Impact of Substituents at Anthraquinone Core Positions

Comparative studies with structurally related compounds have highlighted the importance of hydroxyl group placement. For instance, replacing the hydroxyl groups at the C-1 or C-3 positions with a methoxy (B1213986) group in related anthraquinones has been shown to diminish or completely eliminate anti-obesity activity foodb.cafishersci.ca. This underscores the specific requirement for hydroxyl functionalities at certain positions for particular biological effects.

Effects of Methoxyl Group Position

Comparative SAR studies involving anthraquinones with varying methoxyl group positions have provided insights into their impact on activity. For example, replacing a hydroxyl group at C-1 with a methoxyl group, as seen in questinol (B161767) compared to other related structures, has been observed to reduce anti-obesity activity wikipedia.orgwikipedia.orghznu.edu.cnnih.govfoodb.cafishersci.ca. Similarly, introducing a methoxyl group at the C-3 position in an analogue structurally related to this compound resulted in the complete loss of anti-obesity activity, emphasizing the critical role of the substituent at C-3 wikipedia.orgwikipedia.orghznu.edu.cnnih.govfishersci.ca. The established position of the methoxyl group in this compound at C-6 was determined through chemical modifications and comparisons with known derivatives wikipedia.org.

Comparative Analysis with Structurally Related Anthraquinones

Comparing this compound with structurally related anthraquinones provides valuable insights into the contribution of its unique features to its biological profile. This compound shares structural similarities with several other naturally occurring anthraquinones, including parietin (physcion), fallacinal (B1257416), emodin (B1671224), erythroglaucin, questinol, and citreorosein (B13863) nih.govwikipedia.orgwikipedia.orghznu.edu.cnnih.govfoodb.cawikipedia.orgwikipedia.orgnih.govnih.govnih.govwikipedia.orginvivochem.cn.

Early comparisons with parietin suggested that this compound possessed an additional oxygen atom, inferred to be a hydroxyl group, based on differences in properties like melting point and solubility wikipedia.org. More detailed structural comparisons, such as those involving this compound, questinol, and citreorosein, highlight shared features like the presence of a hydroxymethyl group (though its reported position can vary between studies) and a hydroxyl group at C-8 wikipedia.orgwikipedia.orghznu.edu.cnnih.gov.

Studies comparing the biological activities of these related compounds further illuminate SAR. For instance, the differential effects on anti-obesity activity observed when comparing this compound and its analogues with compounds like questinol, where a hydroxyl is replaced by a methoxy at C-1, or when a methoxy is introduced at C-3, demonstrate the specific roles of these functional groups and their positions wikipedia.orgwikipedia.orghznu.edu.cnnih.govfoodb.cafishersci.ca. While quantitative comparative data across a range of activities for this compound and its analogues in a structured format is limited in the available information, this compound has shown potent antibacterial effects against Staphylococcus aureus (MIC 20 μg/ml) and Bacillus subtilis (MIC 40 μg/ml), and antifungal activity against Trichoderma harzianum (MIC 10 μg/ml) nih.gov. These activities have been qualitatively compared to other derivatives, suggesting the favorable influence of the C-3 hydroxymethyl group nih.gov.

Research on Dimeric Anthraquinone Derivatives

Beyond monomeric anthraquinones like this compound, research has also explored dimeric anthraquinone derivatives, which are formed through the linkage of two anthraquinone units nih.govlipidmaps.orghaoranbio.com. Examples of such dimers include skyrin, rubroskyrin, luteoskyrin, and alterporriols nih.govlipidmaps.orghaoranbio.com.

Future Directions and Research Gaps

Elucidation of Broader Biological Activities and Target Pathways

Current research has indicated some biological activities for Fallacinol, including antifungal and antibacterial effects, notably against species like Trichoderma harzianum, Aspergillus niger, and Penicillium verrucosum. wikipedia.org Studies have also explored its potential interaction with SARS-CoV-2 spike protein, suggesting possible antiviral properties. wikipedia.org However, the scope of investigated biological activities is limited. Future research needs to systematically explore a wider range of potential effects, such as anti-inflammatory, antioxidant, and cytotoxic activities, which are common among anthraquinones. researchgate.networldscientific.comnih.gov Furthermore, a critical gap lies in identifying the specific molecular targets and detailed biological pathways through which this compound exerts its observed effects. Understanding these mechanisms is crucial for assessing its therapeutic potential and potential ecological roles. For instance, while this compound is present in Fallopia japonica, which has shown anti-inflammatory effects by modulating the IL-33/TSLP/NF-κB signaling pathway, the direct contribution and specific targets of this compound within this or other pathways are not clearly defined. mdpi.com Future studies should employ techniques such as in vitro assays, cell-based models, and potentially in vivo studies to delineate these interactions and pathways.

Advanced Biosynthetic Pathway Engineering and Synthetic Biology Applications

The biosynthesis of this compound in fungi, including lichen-forming species, is understood to occur via the acetate-malonate pathway, regulated by non-reducing polyketide synthases (NR-PKSs). mdpi.comnih.gov A proposed biogenetic relationship suggests it is derived from emodin (B1671224) and parietin through successive oxidation steps. wikipedia.org While this provides a foundational understanding, advanced biosynthetic pathway engineering and synthetic biology approaches offer significant potential for controlled and potentially scaled production of this compound and its derivatives. illumina.comhudsonlabautomation.combiotechrep.irnih.gov Research gaps include the complete identification and functional characterization of all enzymes and genetic elements involved in the pathway. Future directions should focus on:

Identifying and cloning the genes encoding the specific NR-PKS and modifying enzymes responsible for this compound synthesis.

Engineering heterologous host systems, such as bacteria or yeast, to express the this compound biosynthetic pathway. nih.gov

Optimizing metabolic flux within these engineered systems to enhance this compound yield and purity.

Utilizing synthetic biology tools to design novel pathways for the production of this compound analogs with potentially improved properties. illumina.comhudsonlabautomation.com

Such efforts could overcome limitations associated with extracting this compound from its natural sources, which often yield small amounts alongside related compounds. wikipedia.org

Development of Chemoenzymatic Synthesis Routes

While chemical synthesis routes for this compound have been explored, often using intermediates like parietin, these methods can involve multiple steps and harsh conditions. wikipedia.org The development of chemoenzymatic synthesis routes presents a promising alternative, combining the specificity and efficiency of enzymes with the versatility of chemical transformations. mdpi.comcarmodyqs.comnih.govresearchgate.net Research in this area for this compound is currently limited. Future research should focus on:

Identifying or engineering enzymes capable of catalyzing specific steps in this compound synthesis, such as hydroxylation, methylation, or cyclization reactions, with high specificity and yield.

Integrating enzymatic steps with optimized chemical reactions to create efficient and environmentally friendly synthetic protocols.

Exploring the use of immobilized enzymes or enzyme cascades to streamline the synthesis process.

Developing robust chemoenzymatic routes could provide a more sustainable and scalable method for obtaining this compound and its structural variants for research and potential applications.

Comprehensive Ecological and Symbiotic Role Investigations

This compound is found in organisms like lichens, which represent complex symbiotic relationships between fungi and algae or cyanobacteria. wikipedia.orgresearchgate.netwikipedia.org It is also present in some non-lichenized fungi and plants. wikipedia.orgnih.gov While its presence is noted, a comprehensive understanding of its ecological and symbiotic roles is largely lacking. researchgate.netebsco.comfrontiersin.org Research gaps include:

Investigating the precise function of this compound in the producing organism, such as its potential role in defense against herbivores, pathogens, or UV radiation, or in mediating interactions within the symbiotic partnership. wikipedia.orgoup.com

Studying the environmental factors that influence this compound production in lichens and other organisms. wikipedia.org

Exploring the potential transfer and role of this compound in the interactions between the producing organism and other species in its environment, including soil microbes, insects, and other plants. frontiersin.org

Utilizing ecological studies and chemical ecology techniques to understand the significance of this compound in the broader ecosystem. frontiersin.org

Understanding these roles is vital for appreciating the natural significance of this compound and could uncover novel ecological applications or insights into symbiotic relationships.

Application of Omics Technologies in this compound Research

The application of modern omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, holds immense potential to deepen our understanding of this compound biosynthesis, regulation, and function. humanspecificresearch.orgmdpi.comnih.gov While omics approaches have been applied in studying lichens and fungi more broadly, their specific application to this compound research is an area with significant research gaps. researchgate.netskemman.istci-thaijo.org Future directions should involve:

Genomics and transcriptomics to identify the complete set of genes involved in this compound biosynthesis and their regulation under different conditions.

Proteomics to study the enzymes responsible for synthesis and modification of this compound and to identify proteins that interact with this compound or are affected by its presence.

Metabolomics to comprehensively profile the metabolites produced alongside this compound and to understand its metabolic context within the organism. skemman.is

Integrating data from multi-omics approaches to gain a holistic view of the biological system producing this compound, from genetic potential to metabolic output and functional implications. humanspecificresearch.orgmdpi.comnih.gov

These technologies can provide unprecedented insights into the complex biological processes surrounding this compound, paving the way for targeted genetic engineering, improved production strategies, and a more complete understanding of its biological roles.

Q & A

Basic: What foundational steps should guide the experimental design for studying Fallacinol's biochemical activity?

Methodological Answer:
Begin by defining clear objectives aligned with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) . Conduct a systematic literature review to identify gaps in understanding this compound's mechanisms. Use in vitro assays (e.g., enzyme inhibition, receptor binding) to establish baseline activity. Ensure reproducibility by detailing protocols for compound preparation, controls, and instrumentation (e.g., HPLC for purity validation) . Pilot studies should confirm assay sensitivity and statistical power before scaling.

Basic: How can researchers systematically review existing literature on this compound's mechanisms of action?

Methodological Answer:
Adopt a structured approach:

  • Use databases like PubMed and SciFinder with keywords "this compound" + "mechanism," "pathway," or "target."
  • Apply inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010, in vivo models) to filter results.
  • Extract data into a comparative table (e.g., IC50 values, model organisms, assay conditions) to identify trends or inconsistencies .
  • Critically evaluate methodologies in primary sources to assess reliability (e.g., sample size, control groups) .

Advanced: What strategies address contradictions in pharmacokinetic data for this compound across studies?

Methodological Answer:

  • Meta-analysis : Pool data from multiple studies to quantify variability and identify confounders (e.g., dosing regimens, species differences). Use statistical tools like ANOVA or mixed-effects models to account for heterogeneity .
  • Methodological audit : Compare experimental conditions (e.g., bioavailability assays, plasma protein binding protocols) to isolate sources of discrepancy. Replicate key studies under standardized conditions .
  • Computational modeling : Apply physiologically based pharmacokinetic (PBPK) models to simulate absorption/distribution differences and validate hypotheses .

Advanced: How can synthetic pathways for this compound be optimized to reduce impurities?

Methodological Answer:

  • Retrosynthetic analysis : Identify unstable intermediates or side reactions using tools like NMR and mass spectrometry. Optimize reaction parameters (temperature, catalysts) via Design of Experiments (DoE) to maximize yield .
  • Purification : Compare chromatographic techniques (e.g., preparative HPLC vs. flash chromatography) for efficiency. Validate purity with orthogonal methods (HPLC, melting point analysis) .
  • Scale-up : Use microreactor systems to maintain control over exothermic reactions and minimize byproducts .

Basic: Which analytical techniques are critical for characterizing this compound's structural and functional properties?

Methodological Answer:

  • Structural elucidation : Combine NMR (¹H, ¹³C, 2D-COSY) and X-ray crystallography for absolute configuration determination .
  • Purity and stability : Employ HPLC-UV/Vis for impurity profiling and accelerated stability studies (40°C/75% RH) to assess degradation pathways .
  • Functional assays : Use surface plasmon resonance (SPR) for binding affinity measurements and cell-based assays (e.g., cytotoxicity, apoptosis) for activity profiling .

Advanced: How can this compound's target interactions be validated using integrated computational and experimental approaches?

Methodological Answer:

  • Docking studies : Perform molecular dynamics simulations to predict binding modes with target proteins (e.g., kinases, GPCRs). Validate with site-directed mutagenesis .
  • Biophysical validation : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and SPR for kinetic analysis .
  • Functional confirmation : Apply CRISPR/Cas9 knockout models to assess phenotypic changes in target-deficient systems .

Basic: What ethical and safety protocols are essential for in vivo studies involving this compound?

Methodological Answer:

  • Ethical approval : Submit study designs to institutional review boards (IRBs) addressing the 3Rs (Replacement, Reduction, Refinement) .
  • Dose optimization : Conduct maximum tolerated dose (MTD) studies in rodents before chronic exposure trials. Monitor hematological and histopathological endpoints .
  • Data transparency : Report adverse events and mortality rates in alignment with ARRIVE guidelines .

Advanced: How can researchers design a robust structure-activity relationship (SAR) study for this compound derivatives?

Methodological Answer:

  • Scaffold diversification : Synthesize analogs with modifications at key pharmacophores (e.g., hydroxyl groups, aromatic rings). Use cheminformatics tools (e.g., MOE, Schrödinger) to calculate physicochemical properties (logP, polar surface area) .
  • Activity clustering : Apply principal component analysis (PCA) to correlate structural features with assay outcomes (e.g., IC50, EC50). Validate outliers with dose-response assays .
  • Mechanistic probes : Incorporate photoaffinity labels or fluorescent tags to track target engagement in cellular models .

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Reactant of Route 1
Fallacinol
Reactant of Route 2
Fallacinol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.